Dieldrin

Description

Dieldrin is an organochlorine compound resulting from the epoxidation of the double bond of aldrin. It is the active metabolite of the proinsecticde aldrin. It has a role as a xenobiotic and a carcinogenic agent. It is an organochlorine insecticide, an organochlorine compound and an epoxide. It is functionally related to an aldrin.

Dieldrin can cause cancer according to an independent committee of scientific and health experts.

Dieldrin is a chlorinated hydrocarbon used as an insecticide, either by itself or as a component of the closely related insectide aldrin. As dieldrin is neurotoxin and tends to bioaccumulate, its use is now banned in most parts of the world. (L86) Dieldrin is a chlorinated hydrocarbon originally produced in 1948 by J. Hyman & Co, Denver, as an insecticide. Dieldrin is closely related to aldrin, which reacts further to form dieldrin. Aldrin is not toxic to insects; it is oxidized in the insect to form dieldrin which is the active compound. Both dieldrin and aldrin are named after the Diels-Alder reaction which is used to form aldrin from a mixture of norbornadiene and hexachlorocyclopentadiene.

An organochlorine insecticide whose use has been cancelled or suspended in the United States. It has been used to control locusts, tropical disease vectors, in termite control by direct soil injection, and non-food seed and plant treatment. (From HSDB)

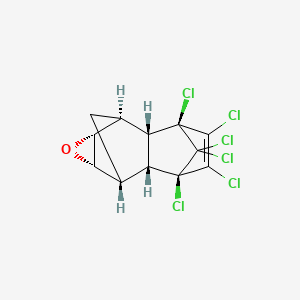

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,6R,7R,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2/t2-,3+,4+,5-,6-,7+,10+,11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBKLUNHFCTMDC-PICURKEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2O4)[C@]5(C(=C([C@@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6O | |

| Record name | DIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIELDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020453 | |

| Record name | Dieldrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dieldrin is a light-tan flaked solid. It is insoluble in water. It is toxic by inhalation, skin absorption and ingestion. It can penetrate intact skin. It is used as an insecticide., Colorless to light-tan crystals with a mild, chemical odor. [insecticide]; [NIOSH], COLOURLESS CRYSTALS., Colorless to light-tan crystals with a mild, chemical odor. [insecticide] | |

| Record name | DIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dieldrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIELDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dieldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0206.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | DIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dieldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0206.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), SLIGHTLY SOL IN MINERAL OILS, MODERATELY SOL IN ACETONE, Soluble in aromatic solvents; moderately soluble in acetone, Insol in methanol, aliphatic hydrocarbons; soluble in benzene, 48 g/100 ml ethylene dichloride at 20 °C, For more Solubility (Complete) data for DIELDRIN (6 total), please visit the HSDB record page., Solubility in water: none, 0.02% | |

| Record name | DIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIELDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIELDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dieldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0206.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.75, 1.7 g/cm³ | |

| Record name | DIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIELDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIELDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dieldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0206.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

13.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.2 (Air=1) | |

| Record name | DIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIELDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.1e-06 mmHg at 68 °F (NTP, 1992), 0.00000589 [mmHg], Vapor pressure at 20 °C: 3.1X10-6 mm Hg, 5.89X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.0004, (77 °F): 8 x 10-7 mmHg | |

| Record name | DIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dieldrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIELDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIELDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dieldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0206.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical dieldrin contains some aldrin and endrin. /Amounts not specified/ | |

| Record name | DIELDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, Light-tan, flaked solid, White, crystalline substance, Colorless to light-tan crystals. | |

CAS No. |

60-57-1 | |

| Record name | DIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dieldrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dieldrin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dieldrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dieldrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIELDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0246D2ZS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIELDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIELDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

349 to 351 °F (NTP, 1992), 175.5 °C, 175-176 °C, 349 °F | |

| Record name | DIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIELDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIELDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0787 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dieldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0206.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Dieldrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, stereoisomerism, and analytical methodologies related to dieldrin. Dieldrin is a chlorinated hydrocarbon, first produced in 1948, that saw widespread use as an insecticide from the 1950s to the early 1970s.[1][2] It is known for its high efficacy, but also for its extreme persistence in the environment and its tendency to bioaccumulate, leading to a global ban on its use.[2] Dieldrin is a derivative of aldrin (B1666841) and is also a stereoisomer of endrin (B86629).[1][2]

Chemical Structure of Dieldrin

Dieldrin is an organochlorine compound produced via the epoxidation of aldrin.[3] Its complex polycyclic structure is the basis for its chemical properties and biological activity.

-

IUPAC Name: (1R,2S,3S,6R,7R,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.1³,⁶.0²,⁷.0⁹,¹¹]tridec-4-ene[3]

-

Chemical Formula: C₁₂H₈Cl₆O[2]

-

Structure: The molecule consists of a chlorinated norbornane (B1196662) skeleton with an epoxide ring.

Synthesis of Dieldrin

The commercial production of dieldrin is a two-step process.[4] First, aldrin is synthesized, which is then oxidized to form dieldrin.

-

Formation of Aldrin: Aldrin is produced through a Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. This specific reaction involves the cycloaddition of hexachloro-1,3-cyclopentadiene and norbornadiene.[1][2]

-

Epoxidation to Dieldrin: Aldrin is subsequently converted to dieldrin through epoxidation. This is an oxidation reaction where a peroxy acid, such as peracetic acid, is used to add an oxygen atom across the double bond of the norbornene ring system in aldrin, forming an epoxide.[1][5] In biological systems, this conversion is catalyzed by enzymes like cytochrome P-450.[6][7]

Stereoisomers of Dieldrin

The rigid, polycyclic structure of dieldrin gives rise to several stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.

3.1. Endrin: The Endo-Exo Diastereomer

Dieldrin has a significant stereoisomer known as endrin. Dieldrin and endrin are diastereomers, specifically classified as endo and exo isomers, arising from the Diels-Alder reaction used to create the parent compound, aldrin.[1][2]

-

Dieldrin (Exo Isomer): In dieldrin, the epoxide ring is on the opposite side (exo) of the molecule from the dichlorinated bridge.

-

Endrin (Endo Isomer): In endrin, the epoxide ring is on the same side (endo) as the dichlorinated bridge.

This difference in spatial arrangement, while seemingly subtle, results in different physical and toxicological properties for the two compounds.

3.2. Photodieldrin (B171086): A Chiral Photoproduct

When exposed to ultraviolet radiation, such as from sunlight, dieldrin can undergo a photochemical rearrangement to form photodieldrin.[8] This process creates a "caged" structure. While dieldrin itself is prochiral, photodieldrin is chiral and exists as a pair of enantiomers (non-superimposable mirror images).[8] Environmental and biological samples have shown that the enantiomeric composition of photodieldrin often deviates from a 1:1 racemic mixture, suggesting that enantioselective biological processes are involved in its subsequent transformation.[8]

Quantitative Data

The following table summarizes key physical and chemical properties of dieldrin.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈Cl₆O | [2][9] |

| Molar Mass | 380.91 g/mol | [2] |

| Appearance | Colorless to light tan crystals | [2] |

| Melting Point | 176-177 °C | [2] |

| Boiling Point | 385 °C | [2] |

| Density | 1.75 g/cm³ | [2] |

| Water Solubility | 186 µg/L at 20 °C | [10] |

| Vapor Pressure | 0.4 mPa at 20 °C | [10] |

| Half-life in Soil | Approximately 5 years | [9] |

Experimental Protocols

5.1. Synthesis of Dieldrin (General Laboratory Protocol)

The synthesis of dieldrin involves two primary experimental steps:

Step 1: Synthesis of Aldrin via Diels-Alder Reaction

-

Reactant Preparation: Equimolar amounts of hexachlorocyclopentadiene (B6142220) and freshly distilled norbornadiene are prepared. A suitable solvent, such as toluene (B28343) or xylene, is chosen.

-

Reaction Setup: The reactants are mixed in the solvent within a round-bottom flask equipped with a reflux condenser.

-

Reflux: The mixture is heated to reflux for several hours (e.g., 12-17 hours).[5] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude aldrin product is then purified, typically by recrystallization from a suitable solvent like methanol, to yield the solid product.

Step 2: Epoxidation of Aldrin to Dieldrin

-

Reactant Preparation: The purified aldrin is dissolved in a non-polar, aprotic solvent such as dichloromethane (B109758) or chloroform.

-

Addition of Oxidizing Agent: A peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA, or peracetic acid) is added portion-wise to the solution, often at a controlled, cool temperature (e.g., 0 °C to room temperature) to manage the exothermic reaction.

-

Reaction Monitoring: The reaction is stirred for several hours and monitored by TLC or GC for the disappearance of the aldrin starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxy acid, followed by a basic wash (e.g., sodium bicarbonate solution) to remove acidic byproducts. The organic layer is then dried and the solvent evaporated. The resulting crude dieldrin is purified by recrystallization.

5.2. Analytical Methods for Stereoisomer Identification

The analysis of dieldrin and its stereoisomers in technical and environmental samples relies heavily on chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the standard method for the identification and quantification of dieldrin. The compound is volatilized and separated from other components in a gas chromatograph before being fragmented and detected by a mass spectrometer, providing a unique fingerprint for identification.

-

Enantioselective Gas Chromatography: To separate and analyze the enantiomers of chiral compounds like photodieldrin, specialized chiral stationary phases are required. Columns containing modified cyclodextrins (e.g., silylated gamma-cyclodextrin) have been successfully used to achieve full enantiomeric resolution of photodieldrin.[8] This allows for the determination of enantiomeric ratios in various samples, providing insight into the environmental fate and biological processing of the compound.[8]

Metabolic Pathways of Dieldrin

The metabolism of dieldrin in organisms is a critical aspect of its toxicology. The primary routes of metabolism aim to increase the polarity of the lipophilic dieldrin molecule to facilitate its excretion.

-

Hydroxylation: The primary metabolic pathway in rats involves the hydroxylation of the methylene (B1212753) bridge by liver microsomal monooxygenases (a cytochrome P-450 dependent process) to produce 9-hydroxydieldrin.[1] This metabolite is then often conjugated with glucuronic acid and excreted.

-

Hydration: Another significant pathway, particularly in rabbits, is the hydration of the epoxide ring by the enzyme epoxide hydrolase.[1] This opens the epoxide to form a trans-diol (6,7-trans-dihydroxydihydroaldrin), which can be further oxidized to a dicarboxylic acid or conjugated for excretion.[1][6]

References

- 1. Dieldrin - Wikipedia [en.wikipedia.org]

- 2. Dieldrin - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. Dieldrin | C12H8Cl6O | CID 969491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dieldrin (Ref: ENT 16225 ) [sitem.herts.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Aldrin - Wikipedia [en.wikipedia.org]

- 7. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Aldrin and Dieldrin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Composition of aldrin, dieldrin, and photodieldrin enantiomers in technical and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]

- 10. Aldrin and Dieldrin (EHC 91, 1989) [inchem.org]

The Intricate Dance of a Persistent Neurotoxin: Dieldrin's Mechanism of Action on the GABA Receptor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The organochlorine insecticide dieldrin, a persistent environmental pollutant, exerts its potent neurotoxic effects primarily by targeting the γ-aminobutyric acid (GABA) receptor, the principal mediator of inhibitory neurotransmission in the central nervous system.[1] This in-depth guide elucidates the molecular mechanisms underpinning dieldrin's interaction with the GABA receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support advanced research and drug development endeavors.

Dieldrin as a Non-Competitive Antagonist of the GABA Receptor

Dieldrin functions as a non-competitive antagonist of the GABAᴀ receptor.[2] This means it does not compete with the endogenous ligand, GABA, for its binding site. Instead, dieldrin binds to a distinct site within the receptor's integral chloride ion channel, effectively blocking the influx of chloride ions that normally occurs upon GABA binding.[2][3] This disruption of chloride conductance inhibits the hyperpolarization of the neuronal membrane, leading to a state of hyperexcitability and the characteristic convulsive symptoms of dieldrin poisoning.[2]

Studies have consistently shown that dieldrin and other cyclodiene insecticides interact with the same site on the GABA receptor as picrotoxinin (B1677863), a well-known channel blocker.[2][4] This binding site is often referred to as the picrotoxin (B1677862) or convulsant site.

The Dual and Complex Nature of Dieldrin's Action

While primarily known as an antagonist, the action of dieldrin on the GABA receptor is multifaceted. At lower concentrations, dieldrin can exhibit a dual effect, initially enhancing and subsequently suppressing GABA-induced chloride currents.[5][6] This complex behavior is dependent on the subunit composition of the GABAᴀ receptor.

For instance, in human embryonic kidney cells expressing α1β2γ2s and α6β2γ2s subunit combinations, dieldrin demonstrated both enhancement and suppression of GABA-induced currents.[5] However, in receptors composed of only α1 and β2 subunits, only suppression was observed, suggesting that the γ subunit is crucial for the enhancing effect of dieldrin.[5] In contrast, the suppressive effect of dieldrin does not appear to be dependent on specific subunit combinations among those tested.[5]

In cockroach neurons, dieldrin also exhibits a dual action, with potentiation of GABA currents observed at an EC₅₀ of 4 nM, followed by inhibition at an IC₅₀ of 16 nM.[7][8]

Quantitative Analysis of Dieldrin's Interaction with the GABA Receptor

The potency of dieldrin's effects on the GABA receptor has been quantified in various experimental systems. The following tables summarize key quantitative data from the literature, providing a comparative overview for researchers.

| Parameter | Receptor/System | Value | Reference |

| IC₅₀ (Inhibition) | Cockroach Neurons | 16 nM | [7][8] |

| Human α1β2γ2s | 2.1 µM | [5] | |

| Human α1β2 | 2.8 µM | [5] | |

| Human α6β2γ2s | 1.0 µM | [5] | |

| Honeybee (Apis mellifera) | 7.1 µM | [9] | |

| EC₅₀ (Potentiation) | Cockroach Neurons | 4 nM | [7][8] |

| Rat Dorsal Root Ganglion Neurons | 754 nM | [6] | |

| EC₅₀ (Desensitization/Suppression) | Rat Dorsal Root Ganglion Neurons | 92 nM | [6] |

| Kd (Dissociation Constant) | Cockroach Resting Receptor | 40 nM | [7] |

| Cockroach Activated Receptor | 647 nM | [7] |

Table 1: Potency of Dieldrin on GABA-Induced Currents

| Receptor Subunit Combination | GABA EC₅₀ | Dieldrin Effect | Reference |

| Human α1β2γ2s | 9.8 µM | Enhancement and Suppression | [5] |

| Human α1β2 | 2.0 µM | Suppression only | [5] |

| Human α6β2γ2s | 3.0 µM | Enhancement and Suppression | [5] |

Table 2: Influence of GABA Receptor Subunit Composition on Dieldrin's Action

Experimental Protocols for Studying Dieldrin-GABA Receptor Interactions

Reproducible and well-defined experimental protocols are paramount for advancing our understanding of dieldrin's neurotoxicity. Below are detailed methodologies for key experiments cited in the literature.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions across the cell membrane in response to GABA and the modulatory effects of dieldrin.

-

Cell Preparation: Acutely dissociated neurons (e.g., from American cockroach thoracic ganglia or rat dorsal root ganglia) or human embryonic kidney (HEK293) cells transfected with specific GABA receptor subunit cDNAs are used.[5][7][8]

-

Recording Solutions:

-

Internal (Pipette) Solution: Contains a high concentration of chloride (e.g., 140 mM CsCl) to isolate chloride currents, along with buffering agents (e.g., 10 mM HEPES) and ATP/GTP to maintain cell health. The pH is adjusted to ~7.2.

-

External (Bath) Solution: A physiological saline solution (e.g., Hank's Balanced Salt Solution) containing GABA at a specific concentration. Dieldrin and other test compounds are applied via the bath solution.

-

-

Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a cell.

-

A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

GABA is applied to the cell to evoke a chloride current.

-

Dieldrin is co-applied with GABA to observe its effect on the current amplitude and kinetics.

-

Dose-response curves are generated by applying a range of dieldrin concentrations to determine IC₅₀ or EC₅₀ values.[9]

-

Radioligand Binding Assays

These assays are used to study the binding of dieldrin to its specific site on the GABA receptor, often using a radiolabeled ligand that binds to the picrotoxin site.

-

Radioligand: [³H]EBOB (ethynylbicycloorthobenzoate) or [³⁵S]TBPS (t-butylbicyclophosphorothionate) are commonly used as they bind with high affinity to the convulsant site.[2][3][10]

-

Membrane Preparation: Brain tissue from rats or insects is homogenized and centrifuged to isolate a membrane fraction rich in GABA receptors.

-

Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of unlabeled dieldrin are added to compete with the radioligand for the binding site.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The membranes are rapidly filtered and washed to separate bound from unbound radioligand.

-

The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

The data is analyzed to determine the IC₅₀ value for dieldrin, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

-

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues within the GABA receptor that are critical for dieldrin's binding and action. A notable finding from such studies is the role of the A302S mutation (alanine to serine at position 302) in the M2 transmembrane domain of the insect RDL (Resistance to dieldrin) GABA receptor subunit, which confers resistance to dieldrin.[11][12][13]

-

Procedure:

-

The cDNA encoding a specific GABA receptor subunit is isolated.

-

Using polymerase chain reaction (PCR)-based methods, the nucleotide sequence is altered to change a specific amino acid codon.

-

The mutated cDNA is then expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells).

-

The functional properties of the mutated receptor are then assessed using electrophysiology or binding assays to determine the impact of the mutation on dieldrin's effects.

-

Visualizing the Molecular Mechanisms and Workflows

To further clarify the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of dieldrin's action on the GABA receptor.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

Dieldrin's interaction with the GABA receptor is a complex process involving non-competitive antagonism at the picrotoxin binding site, with effects that can be modulated by the receptor's subunit composition. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers investigating the neurotoxicology of dieldrin and for professionals in drug development seeking to understand the intricacies of GABA receptor modulation.

Future research should continue to explore the subunit-specific effects of dieldrin and other environmental toxins on GABA receptor function. A deeper understanding of the structural basis for dieldrin's binding and the mechanisms of resistance will be crucial for developing strategies to mitigate its environmental impact and for designing novel therapeutic agents that target the GABAergic system with greater specificity. The continued application of advanced techniques such as cryo-electron microscopy and computational modeling will undoubtedly shed further light on these intricate molecular interactions.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Studies on the metabolism, mode of action, and development of insecticides acting on the GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prenatal exposure to neurotoxicants dieldrin or lindane alters tert-butylbicyclophosphorothionate binding to GABA(A) receptors in fetal rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dieldrin and picrotoxinin modulation of GABA(A) receptor single channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective effects of dieldrin on the GABAA receptor-channel subunits expressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual action of the cyclodiene insecticide dieldrin on the gamma-aminobutyric acid receptor-chloride channel complex of rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [3H]Ethynylbicycloorthobenzoate ([3H]EBOB) binding in recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanisms of resistance to insecticides targeting RDL GABA receptors in planthoppers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Dieldrin in Aquatic Ecosystems: A Technical Guide to its Bioaccumulation and Biomagnification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of dieldrin, a persistent organochlorine pesticide, within aquatic food webs. Despite being banned in many countries for decades, its legacy of environmental contamination continues to pose a significant threat to aquatic life and, by extension, human health. This document synthesizes key quantitative data, details established experimental protocols for studying its bioaccumulation, and visualizes the pathways of its trophic transfer.

Introduction: The Persistent Threat of Dieldrin

Dieldrin (C₁₂H₈Cl₆O) is a chlorinated cyclodiene insecticide, also known as a metabolite of aldrin.[1] Its high lipophilicity, low water solubility (0.110 mg/L at 20°C), and resistance to degradation contribute to its long environmental half-life, which can be up to five years in soil.[1] These properties are the primary drivers of its high potential for bioaccumulation and biomagnification in aquatic and terrestrial ecosystems.[1][2] Dieldrin's toxicity is well-documented, with endpoints including carcinogenicity, endocrine disruption, reproductive and developmental effects, and neurotoxicity.[1] Due to its persistence, bioaccumulative nature, and toxicity, dieldrin was listed as one of the original "dirty dozen" persistent organic pollutants (POPs) under the Stockholm Convention.[1]

Quantitative Data on Dieldrin's Bioaccumulation

The propensity of dieldrin to accumulate in the tissues of aquatic organisms is quantified by several metrics, primarily the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). BCF measures the uptake of a chemical from water alone, while BAF considers all routes of exposure, including diet.[1][2]

Bioconcentration and Bioaccumulation Factors

The following tables summarize key BCF and BAF values for dieldrin in various aquatic organisms, compiled from multiple studies.

| Organism Type | Species | Bioconcentration Factor (BCF) | Exposure Duration | Reference |

| Fish | Guppies (Poecilia reticulata) | 12,708 | 32 days | [3] |

| Fish | Guppies (Poecilia reticulata) | 28,408 | 160-230 days | [3] |

| Fish | Various | 2,385 - 68,286 | Not Specified | [3] |

| Invertebrates | General | > 1,000 | Not Specified |

| Trophic Level | Bioaccumulation Factor (BAF) (L/kg) | Log₁₀ BAF | Reference |

| Lower Trophic Level Fish | - | 4.77 | [4] |

| Middle Trophic Level Fish | - | 5.09 | [4] |

| Upper Trophic Level Fish | - | 5.66 | [4] |

| Fish (modeled) | 58,884.37 | 4.77 | [1][2][5][6] |

Dieldrin Concentrations in Aquatic Food Webs

Field studies have documented the presence of dieldrin in various components of aquatic ecosystems, demonstrating its transfer through the food chain.

| Ecosystem Component | Location | Mean Dieldrin Concentration (ng/g lipid) | Reference |

| Sediment | Bothnian Bay | 0.39 | [7] |

| Amphipods | Bothnian Bay | 87 | [7] |

| Isopods | Bothnian Bay | 92 | [7] |

| Sculpins (Fish) | Bothnian Bay | 42 | [7] |

| Sediment | Bothnian Sea | 0.51 | [7] |

| Amphipods | Bothnian Sea | 110 | [7] |

| Isopods | Bothnian Sea | 55 | [7] |

| Sculpins (Fish) | Bothnian Sea | 80 | [7] |

Experimental Protocols for Bioaccumulation Studies

Standardized methodologies are crucial for generating comparable and reliable data on the bioaccumulation of chemicals like dieldrin. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).[8][9][10][11][12][13][14][15][16]

OECD Guideline 305: Bioaccumulation in Fish

This guideline describes methods for determining the BCF of a substance in fish through aqueous or dietary exposure.[10][11][12][13][14]

3.1.1. Aqueous Exposure Bioconcentration Test

This is the preferred method when technically feasible.[11]

-

Test System: A flow-through system is recommended to maintain a constant concentration of the test substance in the water.[11]

-

Test Organisms: A variety of fish species can be used, with zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), and bluegill sunfish (Lepomis macrochirus) being common choices.[11][14]

-

Procedure:

-

Acclimation: Fish are acclimated to the test conditions for a specified period.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of dieldrin in the water for a period of up to 28 days.[12][13] Water and fish samples are taken at regular intervals to measure the dieldrin concentration.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, dieldrin-free water.[12] Fish are sampled periodically to measure the rate of elimination of dieldrin.

-

-

Data Analysis: The BCF is calculated as the ratio of the concentration of dieldrin in the fish to the concentration in the water at steady state. Uptake and depuration rate constants are also determined.[12]

3.1.2. Dietary Exposure Bioaccumulation Test

This method is used for highly hydrophobic substances where aqueous exposure is difficult.

-

Procedure:

-

Dosed Feed Preparation: Dieldrin is incorporated into the fish feed at a known concentration.

-

Uptake Phase: Fish are fed the dieldrin-dosed food for a specific period.

-

Depuration Phase: Fish are then fed clean, uncontaminated food.

-

-

Data Analysis: The Biomagnification Factor (BMF) is calculated from the concentrations in the fish and the feed.[13]

ASTM E1022: Standard Guide for Conducting Bioconcentration Tests

This guide provides procedures for conducting flow-through bioconcentration tests with freshwater and saltwater fishes and saltwater bivalve mollusks.[8][9][17] The principles are similar to the OECD 305 aqueous exposure test.

Analytical Methods for Dieldrin Quantification

Accurate quantification of dieldrin in water, sediment, and biological tissues is essential. The standard analytical approach involves:

-

Extraction: Dieldrin is extracted from the sample matrix using an organic solvent (e.g., pentane, hexane, or a mixture of acetone (B3395972) and hexane).[5]

-

Cleanup: The extract is purified to remove interfering substances. This may involve techniques like gel permeation chromatography.

-

Analysis: The concentration of dieldrin is determined using gas chromatography with an electron capture detector (GC-ECD).[5] The detection limits for this method are typically in the low nanogram per liter (ng/L) range for water samples.

Visualizing Dieldrin's Movement in Aquatic Ecosystems

The following diagrams, generated using the DOT language, illustrate the key processes of dieldrin bioaccumulation and the workflow of a typical experimental study.

Caption: Trophic transfer and biomagnification of dieldrin in a simplified aquatic food web.

Caption: A typical workflow for a fish bioaccumulation study based on OECD Guideline 305.

Conclusion

The data and methodologies presented in this guide underscore the significant bioaccumulation and biomagnification potential of dieldrin in aquatic food webs. Its persistence ensures that it remains a long-term threat, with concentrations increasing at higher trophic levels. For researchers, understanding the dynamics of dieldrin's movement through the ecosystem is critical for assessing ecological risk and informing remediation strategies. For professionals in drug development, the study of highly lipophilic and persistent compounds like dieldrin provides valuable insights into the principles of pharmacokinetics and toxicology, particularly concerning the long-term accumulation and effects of substances in biological systems. The standardized protocols outlined here are essential for generating the robust data needed to address the ongoing challenges posed by dieldrin and other persistent organic pollutants.

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Water Quality Criteria of Dieldrin for the Protection of Aquatic Organisms and Wildlife Using a Tissue Residue Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. oecd.org [oecd.org]

- 11. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 12. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. standards.iteh.ai [standards.iteh.ai]

Microbial Degradation of Dieldrin in Soil and Sediment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of the persistent organochlorine pesticide, dieldrin, in soil and sediment environments. The document details the key microorganisms, enzymatic systems, and metabolic routes involved in the breakdown of this hazardous compound. It is designed to be a valuable resource for researchers and professionals working in environmental science, microbiology, and bioremediation.

Introduction

Dieldrin, a chlorinated cyclodiene insecticide, was widely used in agriculture from the 1950s to the 1970s. Due to its high toxicity and persistence in the environment, with a half-life in soil that can extend for years, it remains a significant environmental contaminant.[1][2] Microbial degradation is a key process in the natural attenuation of dieldrin and is a promising avenue for the bioremediation of contaminated sites. This guide synthesizes current knowledge on the microbial metabolic pathways of dieldrin, providing quantitative data, detailed experimental protocols, and visual representations of the degradation processes.

Microbial Degradation Pathways

The microbial breakdown of dieldrin occurs through several primary pathways, including oxidation, reduction, hydroxylation, and hydrolysis.[1][2] These transformations are carried out by a diverse range of soil and sediment microorganisms under both aerobic and anaerobic conditions. The initial steps often involve the modification of the epoxide ring and the chlorinated hydrocarbon structure, leading to the formation of various metabolites.

Aerobic Degradation

Under aerobic conditions, the primary degradation pathways involve oxidation and hydroxylation. Fungi, particularly white-rot fungi, are highly effective in aerobically degrading dieldrin, often utilizing non-specific extracellular enzymes as well as intracellular enzyme systems.

Fungal Aerobic Degradation:

White-rot fungi such as Phanerochaete chrysosporium and members of the Pleurotus and Phlebia genera can degrade dieldrin.[1] The degradation is often initiated by cytochrome P450 monooxygenases, which hydroxylate the dieldrin molecule.[3] A key metabolite formed is 9-hydroxydieldrin.[1] Another important enzymatic step is the opening of the epoxide ring by epoxide hydrolases to form diols, such as aldrin-trans-diol.[3]

Bacterial Aerobic Degradation:

Aerobic bacteria, including species of Pseudomonas, Burkholderia, and Cupriavidus, have also been shown to degrade dieldrin.[1][2] The degradation efficiency of bacteria can be enhanced by the presence of co-metabolites.

Anaerobic Degradation

In anaerobic environments, such as saturated soils and sediments, reductive dechlorination is a more prominent degradation pathway. This process involves the removal of chlorine atoms from the dieldrin molecule, leading to less toxic products.

Bacterial Anaerobic Degradation:

Anaerobic microbial consortia, often including species of Clostridium and Acidaminobacter, are capable of reductively dechlorinating dieldrin.[4] A significant transformation under anaerobic conditions is the reduction of the epoxide group of dieldrin to form aldrin.

Key Microorganisms

A variety of microorganisms have been identified with the capacity to degrade dieldrin. The following table summarizes some of the key species and their reported degradation efficiencies.

| Microorganism/Consortium | Environment | Degradation Conditions | Dieldrin Concentration | Degradation Efficiency | Time | Reference |

| Phanerochaete chrysosporium | Liquid Culture | Aerobic, Nitrogen-limited | 5–30 mg/L | Complete degradation | 25 days | [1] |

| Pleurotus ostreatus | Liquid Culture (PDB) | Aerobic | Not specified | 18% | 14 days | [1] |

| Mucor racemosus DDF | Liquid Culture | Aerobic | 13.2 µM | 95.8% | 20 days | [2] |

| Penicillium miczynskii CBMAI 930 | Liquid Culture | Aerobic | 50 mg/L | up to 90% | 14 days | [1][2] |

| Burkholderia sp. Med-7 | Liquid Culture | Aerobic, with 1,2-epoxycyclohexane | Not specified | 49% | Not specified | [1][2] |

| Cupriavidus sp. Med-5 | Liquid Culture | Aerobic, with 1,2-epoxycyclohexane | Not specified | 38% | Not specified | [1][2] |

| Pseudomonas fluorescens | Liquid Culture | Aerobic | 10 mg/L | 77.3% | 120 hours | [5] |

| Anaerobic Microbial Consortium | Sediment Culture | Anaerobic | 10 mg/L | 96% | 7 days | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the microbial degradation of dieldrin in soil and sediment.

Soil/Sediment Microcosm Setup

This protocol describes the setup of laboratory microcosms to simulate and study the biodegradation of dieldrin in a controlled environment.

Materials:

-

Dieldrin-contaminated or spiked soil/sediment

-

Sterile glass jars or serum bottles with airtight seals

-

Dieldrin standard solution in a suitable solvent (e.g., acetone)

-

Autoclave

-

Incubator

-

Analytical balance

Procedure:

-

Sample Preparation: Air-dry and sieve the soil or sediment to ensure homogeneity. Characterize the physicochemical properties of the soil/sediment (pH, organic matter content, texture).

-

Sterilization (for abiotic controls): Autoclave a portion of the soil/sediment at 121°C for at least 30 minutes on two consecutive days to eliminate microbial activity.

-

Dieldrin Spiking: Prepare a stock solution of dieldrin in acetone (B3395972). Add the required volume of the stock solution to the soil/sediment to achieve the desired final concentration. Mix thoroughly to ensure even distribution. Allow the solvent to evaporate completely in a fume hood.

-

Microcosm Assembly: Place a known amount of the dieldrin-spiked soil/sediment (e.g., 50 g) into each sterile glass container.

-

Moisture Adjustment: Adjust the moisture content of the soil/sediment to a specific level (e.g., 60% of water holding capacity) by adding sterile deionized water.

-

Incubation:

-

Aerobic conditions: Cover the containers with a gas-permeable membrane or leave them loosely capped to allow for air exchange.

-

Anaerobic conditions: Purge the headspace of the containers with an inert gas (e.g., nitrogen or a mixture of N₂ and CO₂) and seal them with airtight septa.

-

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for the duration of the experiment (e.g., 0, 7, 14, 28, 56, and 112 days).

-

Sampling: At each time point, sacrifice triplicate microcosms from each treatment group for analysis of dieldrin and its metabolites, and for microbial community analysis.

Dieldrin and Metabolite Analysis using GC-MS

This protocol outlines the extraction and analysis of dieldrin and its degradation products from soil and sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Soil/sediment samples from microcosms

-

Anhydrous sodium sulfate (B86663)

-

Extraction solvents: Acetone, Hexane (B92381) (pesticide residue grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Florisil or Silica gel)

-

Rotary evaporator

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms or equivalent)

Procedure:

-

Extraction:

-

Mix a known amount of soil/sediment (e.g., 10 g) with an equal amount of anhydrous sodium sulfate to remove moisture.

-

Transfer the mixture to an extraction thimble for Soxhlet extraction or to a beaker for sonication-assisted extraction.

-

Extract the sample with a mixture of acetone and hexane (1:1, v/v) for several hours (e.g., 16-24 hours for Soxhlet).

-

-

Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator at a temperature below 40°C.

-

Cleanup:

-

Condition an SPE cartridge with hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute interfering compounds with a non-polar solvent like hexane.

-

Elute the dieldrin and its metabolites with a more polar solvent or solvent mixture (e.g., hexane:acetone).

-

Concentrate the cleaned extract under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the final extract in a known volume of hexane.

-

Inject an aliquot (e.g., 1 µL) into the GC-MS system.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.

-

Select characteristic ions for dieldrin and its expected metabolites.

-

-

-

Quantification: Prepare a calibration curve using certified standards of dieldrin and its metabolites. Quantify the compounds in the samples by comparing their peak areas to the calibration curve.

Microbial Community Analysis using DGGE

Denaturing Gradient Gel Electrophoresis (DGGE) of PCR-amplified 16S rRNA gene fragments is a powerful technique to profile the microbial community structure in soil and sediment samples.

Materials:

-

Soil/sediment DNA extraction kit

-

PCR thermocycler

-

Primers for the V3 region of the 16S rRNA gene (e.g., 341F with a GC-clamp and 534R)

-

Taq polymerase and other PCR reagents

-

DGGE electrophoresis system

-

Acrylamide (B121943), bis-acrylamide, urea, formamide

-

DNA staining dye (e.g., SYBR Green)

-

UV transilluminator

Procedure:

-

DNA Extraction: Extract total genomic DNA from the soil/sediment samples using a commercially available kit according to the manufacturer's instructions.

-

PCR Amplification:

-

Amplify the V3 region of the bacterial 16S rRNA gene using primers such as 341F-GC (5'-CGC CCG CCG CGC GCG GCG GGC GGG GCG GGG GCA CGG GGG GCC TAC GGG AGG CAG CAG-3') and 534R (5'-ATT ACC GCG GCT GCT GG-3'). The GC-clamp on the forward primer is crucial for the proper separation of DNA fragments in the DGGE gel.

-

Perform PCR with an appropriate thermal cycling program (e.g., initial denaturation at 94°C for 5 min; 30 cycles of 94°C for 30 s, 55°C for 30 s, and 72°C for 1 min; and a final extension at 72°C for 10 min).

-

-

DGGE Gel Preparation:

-

Prepare two acrylamide solutions (e.g., 8%) with different concentrations of denaturants (urea and formamide). For example, a low-denaturant solution (e.g., 30%) and a high-denaturant solution (e.g., 60%).

-

Use a gradient mixer to pour a polyacrylamide gel with a linear gradient of the denaturants.

-

-

Electrophoresis:

-

Load the PCR products onto the DGGE gel.

-

Run the electrophoresis in TAE buffer at a constant voltage and temperature (e.g., 100 V at 60°C) for a specific duration (e.g., 16 hours).

-

-

Gel Staining and Visualization:

-

Stain the gel with a fluorescent DNA dye.

-

Visualize the DNA bands using a UV transilluminator and document the gel image.

-

-

Analysis: Analyze the banding patterns to compare the microbial community structures between different samples. Dominant bands can be excised from the gel, re-amplified, and sequenced for taxonomic identification.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key microbial degradation pathways of dieldrin and a typical experimental workflow for its study.

Caption: Major microbial degradation pathways of dieldrin under aerobic and anaerobic conditions.

Caption: A typical experimental workflow for studying the microbial degradation of dieldrin.

References

- 1. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]

- 2. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. dioxin20xx.org [dioxin20xx.org]

- 5. researchgate.net [researchgate.net]

The Environmental Transformation of Aldrin to Dieldrin: A Technical Guide

An in-depth examination of the mechanisms, kinetics, and experimental methodologies surrounding the epoxidation of the organochlorine pesticide aldrin (B1666841) to its more persistent and toxic metabolite, dieldrin. This guide is intended for researchers, scientists, and professionals in the fields of environmental science and drug development.

The conversion of aldrin to dieldrin is a critical process in environmental toxicology due to the increased persistence and toxicity of the resulting epoxide. This transformation, primarily an epoxidation reaction, occurs in various environmental compartments, including soil, water, and within a wide range of organisms.[1][2] The primary mechanism for this conversion is biological, mediated by enzymes, although abiotic factors can also play a role.[1][3]

Biotic Epoxidation: The Primary Pathway

The overwhelming majority of aldrin epoxidation in the environment is carried out by living organisms.[1] This biotransformation is a detoxification mechanism in some organisms, while in others, it leads to the bioaccumulation of the more stable dieldrin.[4]

Enzymatic Mechanisms

The key enzymes responsible for the epoxidation of aldrin are cytochrome P450 monooxygenases (CYP450s) .[5][6][7][8] These enzymes are a diverse group of heme-containing proteins that catalyze the oxidation of a wide variety of substrates. In the case of aldrin, CYP450s introduce an oxygen atom across the unchlorinated double bond of the aldrin molecule, forming the stable epoxide ring of dieldrin.[9]

The reaction is NADPH-dependent and involves the transfer of an electron from NADPH to the P450 enzyme, which then activates molecular oxygen to facilitate the epoxidation.[10] In some extrahepatic tissues with low CYP450 expression, prostaglandin (B15479496) endoperoxide synthase (PES) can also catalyze this conversion.[5]

Organisms Involved

A wide array of organisms across different trophic levels have been shown to epoxidize aldrin to dieldrin:

-

Microorganisms: Soil bacteria and fungi are significant contributors to aldrin epoxidation.[1][11][12] Genera such as Pseudomonas, Bacillus, Nocardia, Trichoderma, and Mucor have been identified as capable of this transformation.[1][11][13] Microbial degradation is considered a promising method for the bioremediation of aldrin-polluted environments.[13]

-

Insects: Many insect species possess highly active CYP450 systems that can metabolize insecticides like aldrin.[14][15] This can be a mechanism of resistance to the pesticide.

-

Fish and Aquatic Organisms: Aldrin is readily taken up by aquatic organisms, where it is metabolized to dieldrin and can bioaccumulate in fatty tissues.[16][17]

-

Mammals: In mammals, including humans, the liver is the primary site of aldrin epoxidation, catalyzed by hepatic CYP450s.[5][7] This metabolic conversion is rapid, and as a result, dieldrin is the predominant compound found in tissues.[18]

Abiotic Conversion

While less significant than biotic processes, abiotic factors can also contribute to the conversion of aldrin to dieldrin in the environment. Sunlight, through photochemical reactions, can induce the epoxidation of aldrin.[2] However, this process is generally slower than microbial degradation.[19]

Environmental Factors Influencing Epoxidation

Several environmental factors can influence the rate of aldrin epoxidation:

-

Temperature: Higher temperatures generally increase the rate of microbial activity and, consequently, the rate of aldrin epoxidation.[20] Volatilization of aldrin from soil also increases with temperature.[20]

-

Soil Moisture: Adequate soil moisture is crucial for microbial activity, and therefore, for the biotransformation of aldrin.[20]

-

Soil Type: The organic matter content and clay content of soil can affect the bioavailability of aldrin to microorganisms, thereby influencing the rate of epoxidation.

Quantitative Data on Aldrin Epoxidation

The following tables summarize key quantitative data related to the environmental epoxidation of aldrin to dieldrin.

| Parameter | Value | Environmental Matrix | Reference |

| Half-life of Aldrin | 1.5 - 5.2 years | Soil | [1] |

| Half-life of Dieldrin | ~5 years | Soil | [1] |

| Aldrin Adsorption | Moderate | Soil | [19] |

| Dieldrin Persistence | High | Environment |

Table 1: Environmental Persistence of Aldrin and Dieldrin. This table highlights the longer persistence of dieldrin in the soil compared to its parent compound, aldrin.

| Enzyme System | Organism/Tissue | Apparent Km (μM) | Key Findings | Reference |